
Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER: is an organic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a carboxylic acid ethyl ester group and a dimethyl-phenyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with glycine ethyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the ester group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethyl-phenyl group can be further functionalized. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
- 2-(3,4-DIMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- 2-(3,4-DIMETHYL-PHENYL)-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Comparison: Compared to similar compounds, 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties. The oxazole ring offers different reactivity and stability compared to thiazole and imidazole rings. Additionally, the position of the carboxylic acid ethyl ester group can influence the compound’s reactivity and interaction with other molecules.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-18-13(15-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 |
InChIキー |
JBFAMFHXHWNASO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


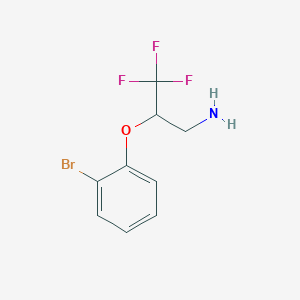
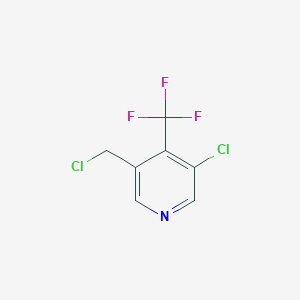
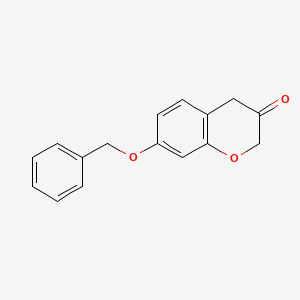
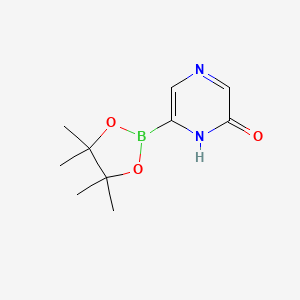
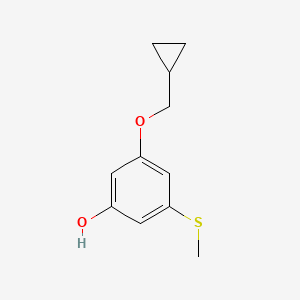
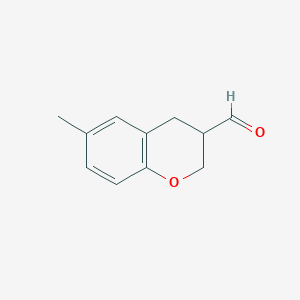
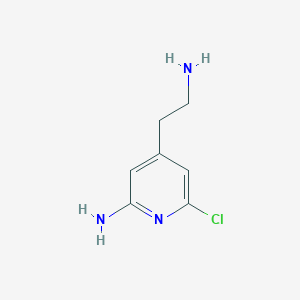
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
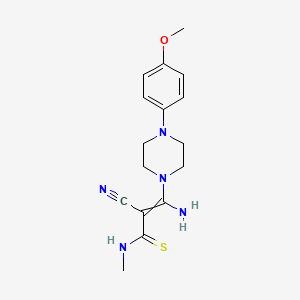
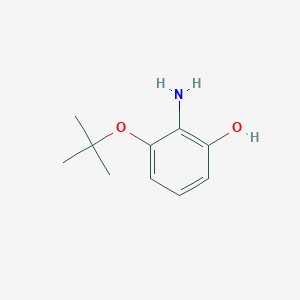

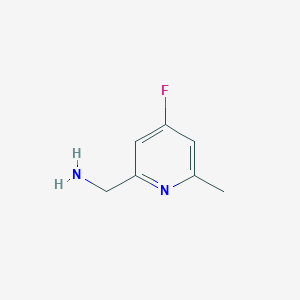
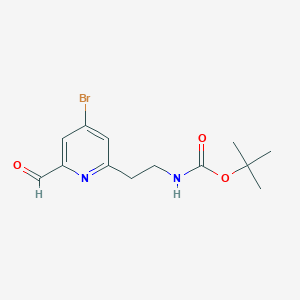
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
